N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 4-ethylbenzo[d]thiazol-2-yl moiety and a 2-morpholinoethyl group attached to the amide nitrogen. The 3,4,5-trimethoxybenzoyl group contributes to its lipophilicity, while the morpholinoethyl substituent enhances water solubility via protonation of the morpholine ring, particularly in its hydrochloride salt form.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S.ClH/c1-5-17-7-6-8-21-22(17)26-25(34-21)28(10-9-27-11-13-33-14-12-27)24(29)18-15-19(30-2)23(32-4)20(16-18)31-3;/h6-8,15-16H,5,9-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRFDXSNSZBTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacterial cells, leading to cell death. In anti-inflammatory applications, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Core Structural Features and Substituent Variations
The table below highlights key structural and functional differences between the target compound and analogues:
Solubility and Bioavailability
- The target compound’s hydrochloride salt form improves aqueous solubility relative to neutral analogues like the methoxyethyl derivative in .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : Lower solubility due to halogenated aromatic rings but improved metabolic stability .
- Triazole Derivatives () : Sulfanyl and benzylidene groups may reduce solubility but enhance lipid membrane interaction .
Key Research Findings and Spectral Validation
- IR/NMR Confirmation : For all compounds, IR spectra validated functional groups (e.g., C=S stretches at 1243–1258 cm⁻¹ in thioamides ; absence of νS-H bands in triazole thiones ).
- Crystallography () : Hydrogen-bonding networks (e.g., N–H⋯N dimers) stabilize crystal structures, influencing solubility and packing .
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and implications in drug development.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the benzothiazole core and subsequent modifications to introduce the trimethoxy and morpholinoethyl groups. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Introduction of Ethyl Group : Alkylation using ethyl halides.
- Formation of Benzamide : Reaction with benzoyl chloride in the presence of a base.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 100 to 250 μg/mL .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, demonstrating inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that it can interact with specific molecular targets such as DNA and enzymes involved in cancer cell metabolism .
The biological activity of this compound is attributed to its ability to inhibit key enzymes and disrupt cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the survival and proliferation of pathogenic organisms and cancer cells.
- DNA Interaction : It potentially intercalates into DNA strands, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in treating infections and cancer:
- Study on Antibacterial Activity : A recent investigation showed that a series of benzothiazole derivatives had enhanced antibacterial activity compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
- Anticancer Research : In vitro studies demonstrated that certain derivatives could reduce tumor growth by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Q & A
Q. What are the key steps in synthesizing N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Core formation : Construct the benzo[d]thiazole moiety via cyclization of substituted thioureas or thioamides under acidic conditions .
Amide coupling : React the benzo[d]thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride using coupling agents like EDCI/HOBt in dichloromethane .
Morpholinoethyl introduction : Perform N-alkylation with 2-morpholinoethyl chloride under basic conditions (e.g., triethylamine) in dioxane at 60–80°C .
Hydrochloride salt formation : Treat the free base with HCl in ethanol, followed by recrystallization from acetonitrile for purity .
Key Controls : Monitor reaction progress via TLC and confirm final structure using H/C NMR and HRMS .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-) identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, morpholine protons at δ 3.4–3.7 ppm) . C NMR confirms carbonyl (C=O, ~165 ppm) and methoxy groups (~56 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with a methanol/water gradient (retention time ~12–15 min) .
- Mass Spectrometry : ESI-MS ([M+H]) matches theoretical molecular weight (e.g., m/z ~550–600 range) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the benzo[d]thiazole and trimethoxybenzamide moieties?
- Methodological Answer :
- Catalyst Optimization : Use EDCI/HOBt (1:1 molar ratio) in anhydrous DMF to enhance coupling efficiency .
- Temperature Control : Maintain 0–5°C during reagent addition, then warm to 25°C for 24 hours to minimize side reactions .
- Solvent Selection : Dichloromethane improves solubility of aromatic intermediates compared to THF .
Data-Driven Adjustment : If yields drop below 70%, troubleshoot by analyzing unreacted starting material via LC-MS and adjusting stoichiometry .
Q. What strategies resolve discrepancies in biological activity data between similar benzamide-thiazole derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl on benzo[d]thiazole) using in vitro assays (e.g., kinase inhibition) .
- Crystallographic Validation : Use SHELX programs to resolve 3D structures and identify conformational differences impacting target binding .
- Statistical Validation : Apply ANOVA to replicate experiments (n=3) and confirm significance of activity variations .
Example : A 10-fold difference in IC values may arise from morpholinoethyl group orientation, verified via molecular docking .
Q. How are SAR studies designed for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically alter substituents (e.g., methoxy → ethoxy, morpholino → piperazino) .
- Bioassay Panels : Test against cancer cell lines (e.g., MCF-7, HeLa) and microbial targets to evaluate selectivity .
- Data Integration : Correlate logP (lipophilicity) with cellular uptake using HPLC-derived retention times .
Table : Example SAR Data for Analogues
| Substituent | IC (μM, MCF-7) | logP |
|---|---|---|
| -OCH | 0.45 | 2.1 |
| -OCH | 1.20 | 2.8 |
| -CF | 0.85 | 3.4 |
| Source: |
Troubleshooting & Contradiction Analysis
Q. How to address low purity (<90%) in final hydrochloride salt formation?
- Methodological Answer :
- Recrystallization : Use acetonitrile/ethyl acetate (3:1) at −20°C to remove hydrophilic impurities .
- Ion-Exchange Chromatography : Employ Dowex resin to isolate the hydrochloride form from unreacted base .
- Analytical Cross-Check : Compare HPLC profiles with intermediates to trace impurity sources (e.g., residual morpholinoethylamine) .
Q. Why do similar synthetic routes produce variable yields in academic vs. industrial settings?
- Methodological Answer :
- Scale Effects : Batch reactors in labs may unevenly distribute heat vs. continuous flow systems in industry .
- Reagent Quality : Anhydrous solvents (e.g., DMF) are critical; industrial-grade solvents may contain trace water, reducing coupling efficiency .
Mitigation : Replicate industrial conditions (e.g., 0.1% HO in DMF) during small-scale trials to identify tolerance thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
